3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one
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Overview
Description
3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine and appropriate leaving groups.
Attachment of the 4-methylbenzo[d]thiazol-2-yl Group: This step involves the reaction of the piperidine derivative with 4-methylbenzo[d]thiazol-2-yl halides or similar electrophiles under basic conditions.
Final Coupling: The final step involves coupling the intermediate with the quinazolinone core, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the quinazolinone core or the thiazole ring, potentially yielding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the piperidine and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of bases like triethylamine or pyridine.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydro derivatives of the quinazolinone or thiazole rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology
In biological research, this compound is studied for its interactions with various biomolecules, including enzymes and receptors.
Medicine
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylbenzo[d]thiazol-2-yl derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Quinazolinone derivatives: Compounds with the quinazolinone core are known for their diverse biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
The uniqueness of 3-(2-(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one lies in its combined structural features, which confer specific biological activities not observed in simpler analogs. The presence of the piperidine ring and the thiazole moiety enhances its interaction with biological targets, making it a valuable compound in drug discovery.
Properties
IUPAC Name |
3-[2-[4-[(4-methyl-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-5-4-8-19-21(15)25-23(31-19)30-16-9-11-26(12-10-16)20(28)13-27-14-24-18-7-3-2-6-17(18)22(27)29/h2-8,14,16H,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJYKGNVSBQIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)OC3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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